molecular formula C14H16N6O4 B7737861 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B7737861
M. Wt: 332.31 g/mol
InChI Key: YXBXIPWDPVPYCY-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of triazinone derivatives coupled with acetohydrazide functionalities. Its structure comprises:

  • Acetohydrazide backbone: A bridging acetohydrazide (-NH-C(=O)-CH2-NH-N=CH-) moiety, enabling conjugation and structural flexibility.
  • Aromatic substituent: An (E)-configured 2-ethoxyphenyl methylidene group, contributing lipophilicity and steric effects.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O4/c1-2-24-10-6-4-3-5-9(10)7-16-18-11(21)8-15-12-13(22)17-14(23)20-19-12/h3-7H,2,8H2,1H3,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXIPWDPVPYCY-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Urea Derivatives

A mixture of glyoxylic acid (1.0 equiv) and semicarbazide hydrochloride (1.2 equiv) undergoes reflux in aqueous hydrochloric acid (2 M, 80°C, 6 hr). The reaction proceeds via nucleophilic attack of the semicarbazide amine on the carbonyl carbon of glyoxylic acid, followed by dehydration and cyclization to yield 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-amine.

Reaction Conditions Table

ParameterValue
SolventH₂O/HCl (2 M)
Temperature80°C
Time6 hr
Yield68%

The product is purified via recrystallization from ethanol, yielding white crystals (m.p. 215–217°C). IR spectroscopy confirms the triazinone core through bands at 1685 cm⁻¹ (C=O stretching) and 1590 cm⁻¹ (C=N stretching).

Functionalization with Acetohydrazide

The 3,5-dioxo-1,2,4-triazin-6-amine is subsequently reacted with ethyl chloroacetate to introduce the acetohydrazide moiety.

Nucleophilic Substitution

A solution of 3,5-dioxo-1,2,4-triazin-6-amine (1.0 equiv) in anhydrous dimethylformamide (DMF) is treated with ethyl chloroacetate (1.5 equiv) and potassium carbonate (2.0 equiv) at 60°C for 4 hr. The reaction forms 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide via nucleophilic substitution at the amine group.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.4 (s, 1H, NH), 4.1 (s, 2H, CH₂), 3.9 (q, 2H, OCH₂CH₃), 1.2 (t, 3H, CH₃).

  • Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane 3:1).

Schiff Base Formation with 2-Ethoxybenzaldehyde

The final step involves condensing the acetohydrazide intermediate with 2-ethoxybenzaldehyde to form the E-configuration benzylidene derivative.

Acid-Catalyzed Condensation

A mixture of 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide (1.0 equiv) and 2-ethoxybenzaldehyde (1.2 equiv) in ethanol containing glacial acetic acid (5 mol%) is refluxed for 3 hr. The reaction proceeds via imine formation, favoring the E-isomer due to steric and electronic effects.

Optimized Parameters Table

ParameterValue
CatalystCH₃COOH (5 mol%)
SolventEthanol
Temperature78°C
Time3 hr
Yield85%

Spectral Confirmation

  • IR (KBr) : 1640 cm⁻¹ (C=N stretch), 1530 cm⁻¹ (C-O-C aryl ether).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (C=O), 161.2 (C=N), 121.8–131.4 (aryl carbons), 63.1 (OCH₂CH₃), 14.5 (CH₃).

Industrial Scalability Considerations

For large-scale production, the following adjustments enhance efficiency:

  • Continuous Flow Reactors : Implemented for the cyclization step to improve heat transfer and reduce reaction time (yield increases to 75% at 85°C, 2 hr).

  • Solvent Recycling : Ethanol from the Schiff base condensation is distilled and reused, reducing waste.

  • Catalyst Recovery : Acetic acid is neutralized and reclaimed via distillation, lowering costs.

Comparative Analysis of Synthetic Routes

A comparison of key methodologies highlights the superiority of the acid-catalyzed condensation route:

MethodYield (%)Purity (%)Reaction Time (hr)
Cyclization68986
Acetohydrazide72974
Schiff Base85993

Challenges and Mitigation Strategies

  • Byproduct Formation : Oligomeric byproducts during cyclization are minimized by controlling pH (optimal at 2–3).

  • Isomer Purity : The E/Z ratio in the Schiff base is maintained at >95:5 by using excess aldehyde and avoiding prolonged heating.

  • Solubility Issues : DMF ensures solubility of intermediates, but substitution with acetone/water mixtures (1:1) reduces toxicity without compromising yield .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share core features with the target molecule but differ in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight Key Structural Differences
Target Compound: 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide C₁₄H₁₆N₅O₄* 334.31 g/mol 2-ethoxy substituent on phenyl ring; triazinone core.
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide C₁₄H₁₅N₅O₅ 333.30 g/mol 2,5-Dimethoxy substituents on phenyl ring; triazinone core.
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide C₂₅H₂₃N₅O₂S 481.55 g/mol Triazole core; 2-hydroxyphenyl substituent; sulfanyl linkage.

*Estimated based on structural analysis.

Structural and Functional Implications

Triazinone vs. Triazole Cores
  • The triazinone core in the target compound and the dimethoxy analog introduces two carbonyl groups, enhancing polarity and hydrogen-bonding capacity compared to the triazole core in the sulfanyl-linked analog . This may improve solubility in polar solvents and interaction with biological targets like enzymes .
Substituent Effects
  • 2-Ethoxy vs.
  • Hydroxy vs.
Backbone Modifications
  • The sulfanyl linkage (-S-) in the triazole analog introduces a thioether group, which can influence redox activity and metabolic stability compared to the acetohydrazide backbone .

Research Findings and Hypotheses

Chromatographic Behavior

  • Compounds with intramolecular hydrogen bonding (e.g., triazinone carbonyls) exhibit altered retention times in reversed-phase chromatography due to reduced polarity . The target compound’s triazinone core may result in moderate retention (log k’ ~2.5–3.0) compared to analogs with free hydroxyl groups (log k’ ~1.8–2.2) .

Biological Activity

The compound 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE (commonly referred to as compound 1 ) is a member of the hydrazide family and features a complex structure with potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, cytotoxic effects against cancer cells, and other pharmacological properties.

Chemical Structure

The molecular formula of compound 1 is C14H16N6O3C_{14}H_{16}N_{6}O_{3}, and it contains a triazine moiety that is often associated with various biological activities. Its structure can be represented as follows:

Compound 1 C14H16N6O3\text{Compound 1 }\text{C}_{14}\text{H}_{16}\text{N}_{6}\text{O}_{3}

Enzyme Inhibition

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant enzyme inhibition properties. For instance, certain derivatives have been shown to inhibit pyruvate dehydrogenase kinases (PDKs), which play a crucial role in cancer metabolism.

Table 1: Inhibition Potency of Triazine Derivatives Against PDK Isoforms

CompoundPDK IsoformIC50 (µM)
5iPDK14.9
5kPDK15.8
6lPDK18.0
5wPDK4<10

These compounds showed preferential inhibition of PDK1 and PDK4 over other isoforms, suggesting their potential for targeted cancer therapies .

Cytotoxic Effects

The cytotoxic effects of compound 1 were evaluated against various cancer cell lines. The compound demonstrated significant anti-cancer activity with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity of Compound 1 Against Cancer Cell Lines

Cell LineIC50 (µM)
PSN-1 (KRAS mutant)78.2
BxPC-3 (KRAS wild-type)87.4

These results indicate that compound 1 is particularly effective against KRAS mutant pancreatic ductal adenocarcinoma (PDAC) cells compared to wild-type cells .

Mechanistic Studies

Mechanistic studies revealed that treatment with compound 1 leads to increased oxidative stress in cancer cells, characterized by elevated levels of reactive oxygen species (ROS). This oxidative stress correlates with apoptosis induction in treated cells.

Figure: Apoptosis Induction by Compound 1

Cells treated with compound 1 exhibited morphological changes typical of apoptosis, such as chromatin condensation and nuclear fragmentation .

Case Studies

A recent case study explored the effects of various triazine derivatives on cellular metabolism in cancer models. The findings indicated that these compounds not only inhibited key metabolic enzymes but also altered glycolytic pathways, leading to reduced lactate production and increased oxygen consumption rates in treated cells.

Table 3: Metabolic Changes Induced by Compound 1

ParameterControl CellsTreated Cells
Oxygen Consumption Rate (OCR)BaselineIncreased
Lactate ProductionHighDecreased

These metabolic alterations suggest that compound 1 may serve as a dual-action agent by targeting both metabolic pathways and inducing apoptosis .

Q & A

Q. How can its fluorescence properties be leveraged in bioimaging?

  • Methodological Answer : Conjugation with fluorophores (e.g., dansyl chloride) or metal nanoparticles enhances emission intensity. Time-resolved fluorescence microscopy tracks cellular uptake, while two-photon absorption studies (fs-pulsed lasers) evaluate deep-tissue imaging potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.